molecular formula C13H7Cl2N3O3 B2951772 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-12-9

3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2951772
CAS No.: 862809-12-9
M. Wt: 324.12
InChI Key: XTOAWSJHSSSXEF-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 3 and 5 positions, and a furan-2-yl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions, usually around 60°C . The furan-2-yl-1,3,4-oxadiazol-2-yl moiety can be introduced through a cyclization reaction involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents for these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation of the furan ring can produce furanones .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, but common targets include bacterial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(5-furan-2-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Uniqueness

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both dichloro and furan-oxadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-8-4-7(5-9(15)6-8)11(19)16-13-18-17-12(21-13)10-2-1-3-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOAWSJHSSSXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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